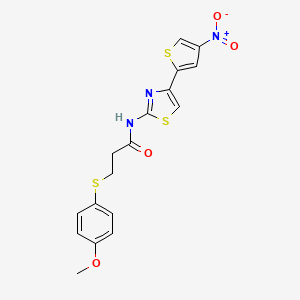

3-((4-methoxyphenyl)thio)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)propanamide

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)sulfanyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S3/c1-24-12-2-4-13(5-3-12)25-7-6-16(21)19-17-18-14(10-27-17)15-8-11(9-26-15)20(22)23/h2-5,8-10H,6-7H2,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUVMFRJHSKJIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((4-methoxyphenyl)thio)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)propanamide (CAS Number: 941952-60-9) is a synthetic derivative belonging to the class of thiazole and thiophene compounds, which have gained attention due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 421.5 g/mol. The structure features a thiazole ring, a nitrothiophene moiety, and a methoxyphenyl group, which are crucial for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 941952-60-9 |

| Molecular Formula | C17H15N3O4S3 |

| Molecular Weight | 421.5 g/mol |

Anticancer Activity

Research indicates that derivatives of thiazoles and thiophenes exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against several human cancer cell lines:

- Cell Lines Tested :

- A549 (lung cancer)

- SK-MEL-2 (skin cancer)

- SK-OV-3 (ovarian cancer)

- HCT15 (colon cancer)

The compound demonstrated notable inhibitory effects on these cell lines, with IC50 values indicating effective concentrations required to inhibit cell growth. For instance, similar compounds in the literature have shown IC50 values ranging from to against various cancer types .

Table: IC50 Values of Related Compounds

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| N-(4-acetyl-5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-yl)-acetamide | SK-MEL-2 | 4.27 |

| 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Various | 0.04 - 23.6 |

| Compound with methoxy group | PC3 | 22.19 |

The anticancer activity of thiazole and thiophene derivatives is often attributed to their ability to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival . The presence of the nitro group may enhance the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

In addition to anticancer properties, compounds similar to This compound have shown promising antimicrobial activities against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Efficacy Against Bacterial Strains

The compound's structural components may contribute to its ability to penetrate bacterial membranes effectively, making it a candidate for further investigation in antimicrobial therapy.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiazole and thiophene derivatives:

- Alam et al. (2011) reported that certain thiadiazole derivatives exhibited significant cytotoxicity against multiple human cancer cell lines, suggesting a structure–activity relationship that could be explored further for optimizing therapeutic efficacy .

- Flefel et al. (2017) demonstrated that modifications on the thiadiazole ring significantly influenced anticancer activity, highlighting the importance of substituent groups in enhancing bioactivity .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of thiazole-based compounds that showed promising antifungal and antibacterial activities. The specific compound may share similar properties due to its structural features, which are known to enhance biological activity against various pathogens .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. Thiazole derivatives have been reported to inhibit the growth of cancer cells, particularly in breast, colon, and ovarian cancer lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth . For instance, compounds with similar structures have been shown to act on c-Jun N-terminal kinase (JNK) pathways, which are vital in cancer cell proliferation .

Inhibition of Enzymatic Activity

The compound may also serve as an inhibitor of deubiquitylating enzymes such as USP7. Inhibiting these enzymes can disrupt cellular processes related to protein degradation and signaling pathways involved in cancer progression . This suggests a dual role where the compound could potentially act both as a therapeutic agent and a tool for studying cellular mechanisms.

Synthesis and Activity Evaluation

A notable case study involved the synthesis of thiazole derivatives similar to the compound . Researchers evaluated their antimicrobial and anticancer activities through various assays, demonstrating that modifications to the thiazole structure could significantly enhance potency .

| Study | Compound | Activity | Target |

|---|---|---|---|

| Study 1 | Thiazole Derivative A | Antimicrobial | Bacteria Fungi |

| Study 2 | Thiazole Derivative B | Anticancer | Breast Cancer Cells |

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on thiazole derivatives, revealing critical insights into how structural modifications influence biological activity. The presence of electron-withdrawing groups like nitro significantly enhances the cytotoxicity against cancer cells . The specific compound's structure suggests it may follow similar SAR trends.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related analogs based on molecular features, physicochemical properties, and biological activity (where available).

Table 1: Structural and Physicochemical Comparison

Key Observations :

Structural Diversity :

- The target compound’s nitrothiophene-thiazole core distinguishes it from analogs like 8i (oxadiazole) and Compound 18 (piperazine). The nitro group may enhance electron-withdrawing effects, influencing reactivity and binding interactions compared to methoxy or halogen substituents .

- Propanamide linkers are common across all compounds, but the thioether group in the target compound may improve lipophilicity relative to ether or alkyl chains .

Synthetic Methods :

- The target compound likely shares synthetic steps with Compound 31 (Suzuki coupling) and CDD-934506 (heterocyclic sulfanyl linkage). However, its nitrothiophene moiety may require specialized nitration or cyclization protocols .

Spectroscopic Features :

- IR : Expected C=O stretch (~1660–1680 cm⁻¹) and C=S stretch (~1240–1255 cm⁻¹), aligning with analogs like 8i and triazole derivatives in .

- NMR : Aromatic protons in the methoxyphenyl (δ 6.8–7.4 ppm) and nitrothiophene (δ 8.0–8.5 ppm) regions would be critical for structural confirmation .

Biological Activity: While direct data for the target compound are lacking, analogs exhibit LOX inhibition (), MMP inhibition (), and anticancer activity ().

Research Implications

The compound’s unique nitro-thiophene-thiazole architecture positions it as a candidate for further studies in:

- Anticancer Drug Development : The nitro group’s role in generating reactive oxygen species (ROS) could synergize with thiazole’s DNA-binding properties .

- SAR Studies : Modifying the thioether linker or nitro position may optimize solubility and bioavailability compared to methoxy or halogenated analogs .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can purity be ensured?

Answer:

The synthesis involves multi-step organic reactions, typically:

- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones (e.g., 4-(4-nitrothiophen-2-yl)thiazol-2-amine precursors) .

- Step 2: Introduction of the thioether linkage using nucleophilic substitution between 4-methoxyphenylthiol and a halogenated propanamide intermediate .

- Step 3: Amide coupling via EDCI/HOBt or similar reagents to attach the thiazole moiety .

Purity Assurance:

- Monitor reactions with TLC (Rf tracking) and HPLC (≥95% purity threshold).

- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

- Confirm structure with NMR (1H/13C) and HRMS .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- 1H/13C NMR: Assign peaks to confirm the thiazole ring (δ 7.5–8.5 ppm for aromatic protons), nitro group (δ ~8.2 ppm), and methoxy group (δ ~3.8 ppm) .

- FT-IR: Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amide, S=O at ~1350 cm⁻¹ for nitro groups) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ expected for C17H16N3O4S2) .

Advanced: How can computational methods predict the compound’s bioactivity?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2, EGFR kinase). Focus on the nitrothiophene and thiazole moieties for binding affinity .

- QSAR Modeling: Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogs (see table below) .

| Analog Structure | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Methoxyphenyl-thiazole | COX-2 | 1.2 | |

| Nitrothiophene derivatives | EGFR kinase | 0.8 |

Advanced: How to resolve contradictions in reported biological activities?

Answer:

Contradictions often arise from assay variability or structural nuances. Mitigate via:

- Dose-Response Curves: Test across a wide concentration range (nM–µM) to identify true efficacy vs. non-specific effects .

- Off-Target Screening: Use panels like Eurofins’ SafetyScreen44 to rule out false positives from promiscuous binding .

- Comparative Studies: Benchmark against structurally similar compounds (e.g., 4-methoxy vs. 4-chloro phenyl analogs) to isolate functional group contributions .

Advanced: What strategies optimize the nitro group’s stability during synthesis?

Answer:

The nitro group on the thiophene ring is prone to reduction under acidic/light conditions.

- Condition Optimization: Use inert atmospheres (N2/Ar) and amber glassware to prevent photodegradation .

- Alternative Protecting Groups: Replace nitro with cyano (-CN) temporarily, then oxidize post-synthesis .

- Stability Assays: Monitor degradation via HPLC at 24/48/72-hour intervals under varying pH/temperature .

Advanced: How to design SAR studies for thiazole-amide derivatives?

Answer:

- Variable Substituents: Synthesize analogs with modifications to:

- Bioactivity Profiling: Test analogs against cancer cell lines (e.g., MCF-7, HepG2) and bacterial strains (e.g., S. aureus) to map structural determinants .

Basic: What solvents and catalysts are suitable for large-scale synthesis?

Answer:

- Solvents: Ethanol (for amide coupling), DMF (for SNAr reactions), dichloromethane (for extraction) .

- Catalysts: DMAP (for acylations), Pd/C (for nitro reductions, if required) .

- Yield Optimization: Reflux at 80°C for 12–24 hours with stirring; yields typically range 60–75% .

Advanced: How to validate the compound’s mechanism of action in cellular assays?

Answer:

- Pathway Inhibition: Use Western blotting to detect downstream targets (e.g., p-ERK for kinase inhibitors) .

- Gene Knockdown: siRNA-mediated silencing of suspected targets (e.g., EGFR) to confirm on-target effects .

- Metabolic Profiling: LC-MS-based metabolomics to identify disrupted pathways (e.g., purine synthesis) .

Basic: What are the compound’s key physicochemical properties?

Answer:

- logP: ~2.8 (predicted via ChemDraw), indicating moderate lipophilicity .

- Solubility: <0.1 mg/mL in water; use DMSO stock solutions (10 mM) for in vitro assays .

- Stability: Stable at -20°C for 6 months; avoid repeated freeze-thaw cycles .

Advanced: How to address low bioavailability in preclinical models?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.